N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine
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Overview
Description
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine is an organic compound that features a unique structure combining an oxirane ring with a dibenzylamine moiety
Preparation Methods
The synthesis of N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine typically involves the reaction of dibenzylamine with an appropriate epoxide. One common method involves the use of dibenzylamine and (2S,3S)-3-propyloxirane under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the opening of the oxirane ring and formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the oxirane ring, forming new compounds with different functional groups.
Scientific Research Applications
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine can be compared with similar compounds such as:
N,N-Dibenzylaniline: Similar in structure but lacks the oxirane ring, resulting in different chemical reactivity and applications.
Dibenzyl (2S,3S)-1-[N-(tert-butoxycarbonyl)-D-leucyl-L-prolyl]aziridine-2,3-dicarboxylate: Contains an aziridine ring instead of an oxirane ring, leading to different biological and chemical properties.
The uniqueness of this compound lies in its combination of the dibenzylamine moiety with an oxirane ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
156574-32-2 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine |
InChI |
InChI=1S/C20H25NO/c1-2-9-19-20(22-19)16-21(14-17-10-5-3-6-11-17)15-18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3/t19-,20-/m0/s1 |
InChI Key |
SRWDUGYKKYZALS-PMACEKPBSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCC1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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